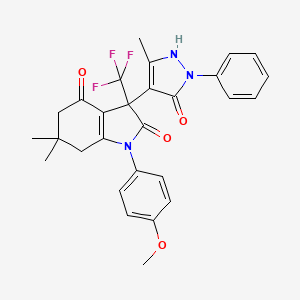
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, with the addition of a base like sodium carbonate to facilitate the reaction . The reaction mixture is usually heated to a temperature range of 70-80°C to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall process . The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids to form amides or esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Tetrahydrofuran, dioxane
Bases: Sodium carbonate, triethylamine
Temperature: 70-80°C
Major Products Formed
Amides: Formed through condensation reactions with carboxylic acids
Esters: Formed through esterification reactions with alcohols
Scientific Research Applications
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of downstream substrates . This inhibition can disrupt cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A related compound used as a coupling reagent in organic synthesis.
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: Another triazine derivative with similar structural features.
Uniqueness
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide is unique due to its specific combination of morpholine rings and a triazine core, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile coupling reagent and enzyme inhibitor sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H23N7O2 |
|---|---|
Molecular Weight |
333.39 g/mol |
IUPAC Name |
(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-propan-2-ylcyanamide |
InChI |
InChI=1S/C15H23N7O2/c1-12(2)22(11-16)15-18-13(20-3-7-23-8-4-20)17-14(19-15)21-5-9-24-10-6-21/h12H,3-10H2,1-2H3 |
InChI Key |
WRXRNPUCCPZFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C#N)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide](/img/structure/B11499445.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11499449.png)
![5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11499450.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide](/img/structure/B11499453.png)
![N-(4-fluorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11499458.png)
![ethyl (4-{[(4-methoxyphenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11499462.png)
![3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11499464.png)
![ethyl N-({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)phenylalaninate](/img/structure/B11499479.png)

![2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11499502.png)
![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B11499507.png)
![[5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11499515.png)
![N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11499523.png)
![3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid](/img/structure/B11499524.png)
